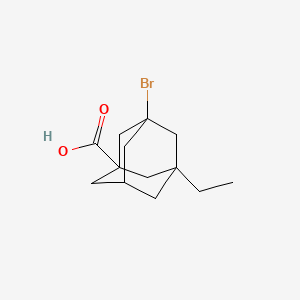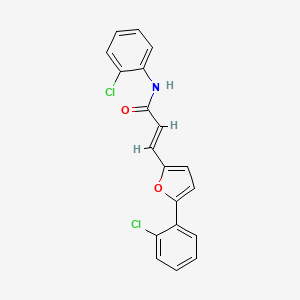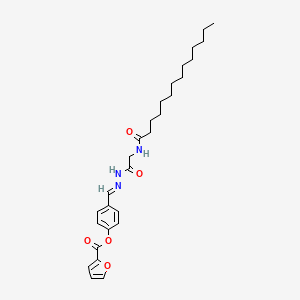![molecular formula C12H18O4 B11938220 3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione CAS No. 61699-63-6](/img/structure/B11938220.png)
3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE typically involves the reaction of cyclobutene-1,2-dione derivatives with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of catalysts such as zinc, triphenylphosphine, and nickel(II) chloride to facilitate the polycondensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
化学反应分析
Types of Reactions
3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of novel polymers and materials with unique electronic properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialized dyes and sensors.
作用机制
The mechanism of action of 3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 3,4-BIS(TRIMETHYLSILYL)-3-CYCLOBUTENE-1,2-DIONE
- 3,8-BIS(4-METHOXYBENZYLIDENE)-5-CYCLOOCTENE-1,2-DIONE
- 3,4-BIS(BUTYLAMINO)-3-CYCLOBUTENE-1,2-DIONE
- 3,4-DIPHENYL-3-CYCLOBUTENE-1,2-DIONE
Uniqueness
3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE is unique due to its specific alkyl substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in the synthesis of specialized polymers and materials with tailored functionalities .
属性
CAS 编号 |
61699-63-6 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
3,4-di(butan-2-yloxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H18O4/c1-5-7(3)15-11-9(13)10(14)12(11)16-8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI 键 |
XGNTYPRYQOSCIC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OC1=C(C(=O)C1=O)OC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)



![3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B11938190.png)


![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11938198.png)


